2-(3-aminophenyl)-N-ethylacetamide
Description
IUPAC Name: 2-(3-Aminophenyl)-N-ethylacetamide Molecular Formula: C₁₀H₁₄N₂O Molecular Weight: 178.23 g/mol CAS Number: 58730-40-8 Structural Features: The compound consists of an acetamide backbone with an ethyl group attached to the nitrogen atom and a 3-aminophenyl substituent at the α-carbon ().
The ethyl group may enhance lipophilicity and metabolic stability compared to simpler acetamides.
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(3-aminophenyl)-N-ethylacetamide |
InChI |
InChI=1S/C10H14N2O/c1-2-12-10(13)7-8-4-3-5-9(11)6-8/h3-6H,2,7,11H2,1H3,(H,12,13) |
InChI Key |
PLDDDGWABIPPLR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CC1=CC(=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-aminophenyl)-N-ethylacetamide typically involves the reaction of 3-nitroacetophenone with ethylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The overall reaction can be summarized as follows:
Nitration: 3-nitroacetophenone is synthesized by nitrating acetophenone.
Amination: The nitro group is reduced to an amino group using hydrogen gas and a palladium catalyst.
Acylation: The resulting 3-aminophenyl compound is then acylated with ethyl acetate to form 2-(3-aminophenyl)-N-ethylacetamide.
Industrial Production Methods
In an industrial setting, the production of 2-(3-aminophenyl)-N-ethylacetamide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-aminophenyl)-N-ethylacetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) for halogenation or sulfuric acid (H2SO4) for nitration.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-(3-aminophenyl)-N-ethylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(3-aminophenyl)-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, thereby modulating their activity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key differences between 2-(3-aminophenyl)-N-ethylacetamide and its analogs:
Key Observations :
- Ethyl vs. Methyl Substitution: The ethyl group in the target compound increases molecular weight and lipophilicity compared to N-methyl analogs (e.g., 2-(3-aminophenyl)-N-methylacetamide). This may enhance membrane permeability and bioavailability ().
- Phenoxy vs.
- Substituent Positioning: The 3-aminophenyl group in the target compound contrasts with para-substituted analogs (e.g., N-(4-aminophenyl) derivatives in ). Meta-substitution may influence steric and electronic interactions in receptor binding ().
Biological Activity
2-(3-aminophenyl)-N-ethylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound 2-(3-aminophenyl)-N-ethylacetamide features an amine group attached to a phenyl ring, which is linked to an ethylacetamide moiety. This structure suggests potential interactions with various biological targets, including enzymes and receptors.
The biological activity of 2-(3-aminophenyl)-N-ethylacetamide is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : The aminophenyl group may modulate the activity of certain enzymes, potentially influencing metabolic pathways.
- Receptor Modulation : It has been suggested that this compound could act as a modulator for various receptors, similar to other compounds in its class that target nicotinic acetylcholine receptors (nAChRs) .
Analgesic Effects
Research indicates that derivatives of compounds similar to 2-(3-aminophenyl)-N-ethylacetamide exhibit analgesic properties. For instance, studies on related compounds demonstrate their efficacy in reducing pain in animal models, particularly through modulation of nAChRs .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Studies have shown that similar compounds can inhibit carbonic anhydrase IX (CA IX), which is overexpressed in many tumors. Inhibition of CA IX has been associated with reduced tumor growth and metastasis .
Study on Pain Relief
In a mouse model evaluating neuropathic pain, compounds structurally related to 2-(3-aminophenyl)-N-ethylacetamide were administered. Results indicated significant pain relief through interaction with nAChRs, highlighting the potential therapeutic role of this class of compounds in managing neuropathic pain .
Antitumor Activity
A study focused on the synthesis and evaluation of CA IX inhibitors demonstrated that certain derivatives showed potent anticancer effects by inducing apoptosis in cancer cell lines such as MDA-MB-231. The most active derivative exhibited a significant increase in apoptosis markers compared to controls, suggesting that similar modifications could enhance the biological activity of 2-(3-aminophenyl)-N-ethylacetamide .
Comparative Analysis with Similar Compounds
To understand the biological activity better, a comparison with structurally similar compounds can provide insights into their relative efficacy and mechanisms.
| Compound Name | IC50 (nM) | Biological Activity |
|---|---|---|
| 2-(3-aminophenyl)-N-ethylacetamide | TBD | Potential analgesic and anticancer |
| 2-(4-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide | TBD | Analgesic effects via nAChR modulation |
| CA IX Inhibitor Derivative | 10.93 | Antitumor activity through apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
